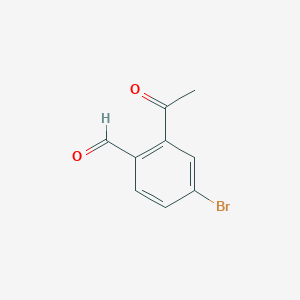

2-Acetyl-4-bromobenzaldehyde

Description

Contextualization of 2-Acetyl-4-bromobenzaldehyde within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors to a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the benzaldehyde moiety is well-established, with the aldehyde group readily undergoing nucleophilic addition, condensation reactions, and oxidation. The presence of additional substituents on the aromatic ring, such as in this compound, significantly modulates this reactivity and introduces new synthetic possibilities. For instance, 4-bromobenzaldehyde (B125591) is a known reagent used in the synthesis of compounds with potential antibacterial activity against Mycobacterium tuberculosis and as a precursor to novel anticonvulsants. echemi.com

The introduction of an acetyl group at the ortho position, as seen in 2-acetylbenzaldehyde (B1198548), adds another layer of complexity and utility. nih.gov This ortho-acetyl group can participate in its own set of reactions or influence the reactivity of the adjacent aldehyde group through steric and electronic effects.

Overview of Reactivity Patterns in Aromatic Systems Bearing Acetyl and Halogen Substituents

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the formyl (aldehyde), acetyl (ketone), and bromo (halogen) substituents.

The Aldehyde and Acetyl Groups: Both the aldehyde and the acetyl group contain a carbonyl (C=O) functional group. The aldehyde is generally more reactive towards nucleophiles than the ketone. Both groups are electron-withdrawing and act as deactivating groups in electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

The combination of a deactivating, meta-directing acetyl group and a deactivating, ortho-, para-directing bromo group on the same aromatic ring leads to a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.

Rationale for Investigating the Synergistic and Orthogonal Reactivities of this compound

The unique arrangement of functional groups in this compound allows for both synergistic and orthogonal reactivity.

Synergistic Reactivity: The two carbonyl groups can potentially react in concert. For example, they could both be reduced or act as sites for the formation of heterocyclic rings.

Orthogonal Reactivity: The different reactivity of the aldehyde, ketone, and aryl bromide functionalities allows for selective reactions at one site while leaving the others intact. For instance, the aldehyde can undergo a Wittig reaction without affecting the acetyl group under carefully controlled conditions. Similarly, the carbon-bromine bond can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental transformations in modern organic synthesis. wikipedia.org This orthogonal reactivity is highly valuable for the efficient construction of complex molecules.

The investigation of such molecules is driven by the desire to develop new synthetic methodologies and to access novel molecular scaffolds for various applications.

Current Landscape of Research on Functionalized Aromatic Building Blocks

The development of novel, highly functionalized aromatic building blocks is a vibrant area of chemical research. Synthetic chemists are constantly seeking new molecules with unique reactivity patterns that can streamline the synthesis of complex target molecules. The focus is often on creating "molecular toolboxes" of versatile reagents that can be used in a modular fashion.

Research in this area includes:

The development of new methods for the regioselective halogenation of aromatic aldehydes. researchgate.net

The use of directing groups to control the position of C-H bond activation and functionalization. acs.org

The synthesis of complex heterocyclic systems from readily available aromatic precursors. arabjchem.orgmdpi.com

Molecules like this compound fit perfectly within this landscape, offering multiple handles for chemical modification and the potential for the discovery of new chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-4-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOIHJIMKNXRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetyl 4 Bromobenzaldehyde

Regioselective Functionalization Strategies for Aromatic Scaffolds

Building the target molecule from a simpler aromatic ring involves the sequential and highly-controlled introduction of the formyl, acetyl, and bromo groups. This requires powerful regioselective techniques to direct functionalization to the desired positions.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. nlc-bnc.ca The principle involves the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This generates a stabilized organometallic intermediate that can react with various electrophiles. nlc-bnc.ca

For the synthesis of 2-Acetyl-4-bromobenzaldehyde, a DoM strategy could be envisioned starting from a benzaldehyde (B42025) derivative where the formyl group is protected as a DMG, such as a dimethyl acetal (B89532) or an oxazoline. The DMG would direct lithiation to the C2 position. Quenching this lithiated intermediate with an acetylating agent, like N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride, would install the acetyl group at the ortho position.

Subsequently, the bromine atom could be introduced at the C4 position. If starting from a non-brominated precursor, a second DoM could be challenging to control. A more viable approach involves a halogen-lithium exchange on a dibromo-precursor. For instance, a halogen-lithium exchange on 2,4-dibromoanisole (B1585499) preferentially occurs at the bromine ortho to the methoxy (B1213986) group, which could then be functionalized. researchgate.net Alternatively, starting with a para-brominated scaffold, such as 4-bromobenzaldehyde (B125591) protected as a DMG, would direct the ortho-acylation.

Table 1: Representative Conditions for Directed ortho-Metalation

| Directing Group (on scaffold) | Base | Electrophile | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| O-Carbamate | s-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | ortho-Formylated Carbamate | High | nlc-bnc.ca |

| Amide | t-BuLi | Halogenating Agents (e.g., Br₂) | ortho-Halogenated Amide | 60-70% | unito.it |

| Dimethoxymethyl | n-BuLi | N,N-Dimethylformamide (DMF) | ortho-Formylated Benzaldehyde Dimethyl Acetal | Moderate to Good | researchgate.net |

Transition metal-catalyzed C-H activation has emerged as a step-economical tool for direct functionalization of C-H bonds. researchgate.net This approach avoids the need for pre-functionalization (like halogenation) required in traditional cross-coupling. For benzaldehyde derivatives, the aldehyde group itself is a weak coordinating group, but transient directing group strategies can be employed. researchgate.netsnnu.edu.cn

In this strategy, the benzaldehyde reacts reversibly with an amine, such as an amino acid or an aniline (B41778) derivative, to form an imine in situ. This imine acts as a transient directing group, coordinating to a transition metal catalyst (commonly palladium) and directing C-H activation to the ortho position. researchgate.netrsc.org The resulting metallacycle can then react with an acylating agent.

To achieve the specific 2-acetyl-4-bromo substitution pattern, one could start with 4-bromobenzaldehyde and apply an ortho-C-H acetylation protocol. Alternatively, starting with benzaldehyde, a sequential or one-pot ortho-acetylation and para-bromination could be developed. Palladium catalysis is well-suited for such transformations. For instance, palladium-catalyzed ortho-C-H bromination of benzaldehydes using N-bromosuccinimide (NBS) has been demonstrated. rsc.org Combining this with a subsequent or concurrent C-H acetylation step represents a modern and efficient route to the target molecule.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Benzaldehydes

| Substrate | Transient Directing Group | Catalyst/Ligand | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 4-Trifluoromethylaniline | Pd(OAc)₂ / Pyridone Ligand | N-Chlorosuccinimide (NCS) | 2-Chlorobenzaldehyde | High | rsc.org |

| Benzaldehyde | Anthranilic Acid | Pd(OAc)₂ | N-Bromosuccinimide (NBS) | 2-Bromobenzaldehyde (B122850) | Good to Excellent | rsc.org |

| Indole-3-carbaldehyde | Anthranilic Acid | Pd(OAc)₂ | N-Iodosuccinimide (NIS) | 2-Iodoindole-3-carbaldehyde | Good to Excellent | rsc.org |

Convergent Synthesis Pathways Utilizing Pre-functionalized Aromatic Precursors

Convergent synthesis involves preparing key fragments of the target molecule separately and then combining them. This approach is often more efficient and higher-yielding than linear synthetic routes.

This convergent approach begins with a commercially available or easily prepared 4-bromobenzaldehyde scaffold and focuses on introducing the acetyl group at the C2 position.

One potential method is a Friedel-Crafts acylation. However, this reaction typically suffers from poor regioselectivity with substrates like 4-bromobenzaldehyde, as both the aldehyde (deactivating, meta-directing) and the bromine (deactivating, ortho, para-directing) influence the position of electrophilic attack, often leading to a mixture of isomers.

A more selective method involves transition metal-catalyzed ortho-acylation. Copper-catalyzed ortho-acylation of phenols with aryl aldehydes has been reported, demonstrating the feasibility of such transformations under specific conditions. google.comnih.gov While not directly applicable to benzaldehyde itself, the principle of directing acylation via a coordinating group is relevant. The most promising strategy remains the palladium-catalyzed C-H activation using a transient directing group, as discussed in section 2.1.2, applied directly to the 4-bromobenzaldehyde substrate. researchgate.netsnnu.edu.cn

The alternative convergent pathway starts with 2-acetylbenzaldehyde (B1198548) and introduces a bromine atom at the C4 position. This relies on controlling the regioselectivity of an electrophilic aromatic substitution reaction. The two substituents on the ring, the acetyl group and the formyl group, are both electron-withdrawing and deactivating.

The directing effects of these groups are crucial:

Formyl group (-CHO): A deactivating, meta-directing group.

Acetyl group (-COCH₃): A deactivating, meta-directing group.

In 2-acetylbenzaldehyde, the C4 position is meta to the acetyl group and para to the formyl group. The C5 position is meta to the formyl group and para to the acetyl group. The C6 position is ortho to both. While both groups are deactivating, the aldehyde is generally less deactivating than the ketone. In electrophilic substitution, the incoming electrophile (e.g., Br⁺) will preferentially attack the position that is least deactivated. Bromination of 2-acetylbenzaldehyde would likely yield a mixture of products, but substitution at C4 or C5 would be plausible. Achieving high selectivity for the C4 position would require carefully optimized reaction conditions, potentially using specific catalysts or blocking groups to favor the desired isomer.

Tandem Reaction Sequences for Efficient Synthesis

Tandem reactions, also known as cascade or domino reactions, combine multiple bond-forming events in a single operation without isolating intermediates. dtu.dk This approach enhances synthetic efficiency by reducing the number of steps, purifications, and solvent usage.

A potential tandem strategy for synthesizing this compound could be envisioned starting from 2-bromobenzaldehyde. A palladium-catalyzed tandem Heck-aldol reaction between 2-bromobenzaldehyde and an appropriate enol ether or allyl alcohol derivative could first construct the acetyl group framework at the C2 position. researchgate.net This would be followed by a bromination step.

More elegantly, a process could be designed using dual catalysis. For example, a palladium catalyst could facilitate a C-H activation/acylation cycle at the ortho position of a transiently-directed benzaldehyde, followed by a change in conditions or the action of a second catalyst in the same pot to promote a regioselective para-bromination. While a specific tandem protocol for this exact molecule is not prominently documented, the principles are well-established in modern organic synthesis and represent a frontier for developing highly efficient routes. dtu.dk

Green Chemistry Principles in Synthetic Route Design

The development of synthetic routes for this compound and its derivatives has increasingly focused on the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comwjpmr.com Key areas of advancement include the use of solvent-free reaction conditions, mechanochemistry, and microwave-assisted synthesis. rasayanjournal.co.intandfonline.comafricanjournalofbiomedicalresearch.com

Solvent-free reactions and mechanochemistry represent significant strides in the green synthesis of chalcones and related compounds derived from this compound. These methods often involve the grinding of solid reactants, sometimes with a catalytic amount of a solid base or support, to initiate the chemical transformation. tandfonline.comrsc.org This approach directly aligns with green chemistry principles by eliminating the need for potentially toxic and volatile organic solvents, which are major contributors to chemical waste. tandfonline.com

The Claisen-Schmidt condensation, a fundamental reaction for synthesizing chalcones, has been successfully adapted to solvent-free conditions. chowgules.ac.in For instance, the reaction of an acetophenone (B1666503) with a benzaldehyde derivative can be carried out by grinding the reactants together in a mortar and pestle, often with a solid base like sodium hydroxide (B78521) (NaOH) or anhydrous barium hydroxide. rsc.orgchowgules.ac.in This technique has been shown to be highly efficient, leading to high yields of the desired chalcone (B49325) in a significantly shorter reaction time compared to conventional solution-phase methods. rasayanjournal.co.in

Mechanochemical methods, such as ball milling, offer a more controlled and scalable approach to solvent-free synthesis. nih.gov In this technique, the reactants are placed in a container with grinding media (balls), and the container is rotated or shaken at high speeds. The mechanical energy generated facilitates the reaction. This has been applied to various condensation reactions, demonstrating good to excellent yields. nih.gov The use of a catalyst, which can sometimes be recovered and reused, further enhances the green credentials of this methodology. acs.org

A notable example involves the synthesis of chalcone derivatives by grinding an acetophenone with a substituted benzaldehyde and a solid base. Research has shown that this method can produce high yields (often exceeding 90%) in a matter of minutes, whereas conventional methods might require several hours. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Solvent-Free Chalcone Synthesis

| Feature | Conventional Method | Solvent-Free (Grinding) Method |

| Solvent | Typically ethanol (B145695) or methanol (B129727) | None |

| Reaction Time | Several hours to 24 hours rasayanjournal.co.in | 4-30 minutes rasayanjournal.co.in |

| Typical Yield | 40-70% researchgate.net | 84-98% rasayanjournal.co.in |

| Work-up | Often requires extraction with organic solvents | Simple filtration and washing with water rsc.org |

This table provides a generalized comparison based on literature reports. Actual results may vary depending on the specific reactants and conditions.

The primary advantages of solvent-free and mechanochemical approaches include reduced waste, lower energy consumption, and often simpler product isolation procedures. tandfonline.com By eliminating the solvent, the need for subsequent removal and disposal is avoided, contributing to a more atom-economical process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of derivatives of this compound. rasayanjournal.co.inunivpancasila.ac.id This technique utilizes microwave energy to heat the reaction mixture directly and more efficiently than conventional heating methods. researchgate.net The result is often a dramatic reduction in reaction times, from hours to minutes, and an increase in product yields. africanjournalofbiomedicalresearch.comunivpancasila.ac.id

In the context of synthesizing chalcones and other heterocyclic compounds from starting materials like this compound, microwave irradiation has been shown to be highly effective. chula.ac.thuns.ac.id The Claisen-Schmidt condensation, for example, can be carried out under microwave irradiation in the presence of a suitable base, leading to rapid and high-yielding synthesis of chalcones. rasayanjournal.co.in This method can be performed with or without a solvent, further aligning with green chemistry principles when conducted under solvent-free conditions. rasayanjournal.co.in

The optimization of microwave-assisted synthesis involves several parameters, including the choice of solvent (if any), the catalyst, the reaction temperature, and the irradiation time and power. For instance, a study comparing conventional and microwave-assisted synthesis of 4'-bromochalcone (B182549) found that the microwave method significantly reduced the reaction time while providing a comparable, high yield. uns.ac.id

Table 2: Effect of Microwave Irradiation on Chalcone Synthesis Time and Yield

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 7-8 hours | 58-71% | univpancasila.ac.id |

| Microwave Irradiation | 3-5 minutes | 84-90% | univpancasila.ac.id |

| Conventional Stirring | Not specified | 94.61% | uns.ac.id |

| Microwave Irradiation (140W) | Shorter than conventional | 89.39% | uns.ac.id |

This table illustrates the typical enhancements observed with microwave-assisted synthesis compared to conventional methods, based on reported data.

The benefits of microwave-assisted synthesis extend beyond just speed and yield. The precise and rapid heating can often lead to cleaner reactions with fewer side products, simplifying the purification process. rasayanjournal.co.in Furthermore, the ability to perform these reactions under solvent-free or reduced-solvent conditions contributes to their "green" appeal. rasayanjournal.co.inafricanjournalofbiomedicalresearch.com The combination of microwave heating with solid-supported catalysts is a particularly promising avenue for developing highly efficient and environmentally benign synthetic protocols.

Elucidating the Reactivity Profile and Transformational Chemistry of 2 Acetyl 4 Bromobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles, leading to addition and condensation products.

The reaction of 2-Acetyl-4-bromobenzaldehyde with primary amines results in the formation of Schiff bases, also known as imines. researchgate.netmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a carbinolamine intermediate. Subsequent dehydration yields the stable imine product. amazonaws.com The formation of Schiff bases is a pH-dependent reaction. amazonaws.com This reaction is a common and versatile method for creating carbon-nitrogen double bonds and serves as a crucial step in the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netnih.govgoogle.com

For instance, the reaction of 4-bromobenzaldehyde (B125591) with 3-aminopyridine (B143674) in absolute ethanol (B145695), when refluxed and stirred, yields a Schiff base. google.com Similarly, reactions with various primary amines can be carried out in methanol (B129727) at room temperature, often with a catalytic amount of acetic acid, to produce the corresponding Schiff bases in high yields. nih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine | pH-dependent, often with acid or base catalyst | Schiff Base (Imine) |

| 4-bromobenzaldehyde | 3-aminopyridine | Absolute ethanol, reflux | Schiff Base |

| Formyl esters | Aniline (B41778) or 4-methoxyaniline | Methanol, catalytic acetic acid, room temperature | Schiff Base |

The Knoevenagel condensation is a nucleophilic addition reaction where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a base catalyst to form a new carbon-carbon double bond. dut.ac.zamdpi.comresearchgate.net This reaction is a cornerstone in organic synthesis for producing α,β-unsaturated compounds. researchgate.net

In the context of this compound, the aldehyde group readily participates in Knoevenagel condensations with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. nih.govresearchgate.net The reaction is typically catalyzed by a weak base. researchgate.net The electron-withdrawing nature of the bromo substituent on the aromatic ring can enhance the reactivity of the aldehyde, often leading to higher yields and shorter reaction times compared to aldehydes with electron-donating groups. dut.ac.za For example, the condensation of 4-bromobenzaldehyde with malononitrile and a substituted phenol (B47542) in a one-pot reaction can yield 4-phenyl-4H-chromene derivatives. researchgate.net

The mechanism generally proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final unsaturated product. dcu.ie

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Base catalyst | α,β-Unsaturated dinitrile |

| This compound | Ethyl cyanoacetate | Base catalyst | α,β-Unsaturated cyanoester |

| 4-bromobenzaldehyde | Malononitrile and substituted phenol | One-pot reaction | 4-phenyl-4H-chromene derivatives |

Reductions and Oxidations to Corresponding Alcohols and Carboxylic Acids

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to Alcohol: Aldehydes are readily reduced to primary alcohols. libretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. libretexts.orgbeilstein-journals.org For instance, the reduction of 4-bromobenzaldehyde with sodium borohydride yields (4-bromophenyl)methanol. beilstein-journals.org This reduction is an example of nucleophilic addition, where a hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon. libretexts.org Biocatalytic reductions using plant-based enzymes have also been explored for the conversion of substituted benzaldehydes to their corresponding alcohols. researchgate.net

Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids. libretexts.orgchemguide.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic conditions can be used. chemguide.co.ukopenstax.org A selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde or further to 4-bromobenzoic acid can be achieved using Oxone in the presence of a catalytic amount of sodium 2-iodobenzenesulfonate, by controlling the amount of Oxone used. orgsyn.org

| Starting Material | Reaction Type | Reagent/Conditions | Product |

|---|---|---|---|

| This compound | Reduction | Sodium borohydride (NaBH₄) | (2-Acetyl-4-bromophenyl)methanol |

| This compound | Oxidation | Potassium permanganate (KMnO₄) or Potassium dichromate(VI) | 2-Acetyl-4-bromobenzoic acid |

| 4-Bromobenzyl alcohol | Selective Oxidation | Oxone, catalytic sodium 2-iodobenzenesulfonate | 4-Bromobenzaldehyde or 4-Bromobenzoic acid |

Photoreduction Mechanisms and Catalytic Pathways

The photoreduction of aldehydes, including aromatic aldehydes like benzaldehyde (B42025) derivatives, offers a green and selective method for their conversion to alcohols. rsc.org These reactions are often initiated by the absorption of light by the aldehyde or a photocatalyst, leading to an excited state that can then undergo reduction.

One pathway involves the use of a photocatalyst, a sacrificial electron donor, and a mediator. For example, the chemoselective photoreduction of aldehydes in the presence of ketones has been achieved using proflavine (B1679165) as a photocatalyst, triethanolamine (B1662121) as a sacrificial electron donor, and a rhodium complex as a mediator. rsc.orgacs.org The actual reducing agent is a rhodium hydride species generated in situ. rsc.orgacs.org

Another approach utilizes carbon nanotubes (CNTs) as photocatalysts. rsc.org CNTs can absorb light and promote the reduction of benzaldehyde, with the reaction pathway being distinct from thermal catalytic or direct photochemical reactions. rsc.org The efficiency and product distribution can be influenced by factors such as the wavelength of light and the presence of a base. rsc.org

Furthermore, visible-light-driven reductions can be performed in aqueous media using dual metal catalyst systems, highlighting the potential for environmentally benign transformations. acs.org These catalytic systems can exhibit high selectivity for the reduction of aldehydes over other functional groups. acs.org

Reactivity of the Acetyl Moiety

While the aldehyde group is generally more reactive towards nucleophiles than the ketone of the acetyl group, specific reactions targeting the acetyl moiety are possible. The acetyl group's carbonyl is less electrophilic due to the electron-donating effect of the adjacent methyl group. However, it can still undergo nucleophilic addition and condensation reactions, although typically under more forcing conditions than the aldehyde.

Selective reactions at the acetyl group in the presence of the more reactive aldehyde are challenging. However, by choosing appropriate reagents and reaction conditions, it is possible to favor reactions at the acetyl position. For example, certain organometallic reagents might show selectivity based on steric hindrance or coordination effects.

Transformations of the Aryl Bromide Substituent

The carbon-bromine bond in this compound is a key site for functionalization, enabling the introduction of a wide variety of substituents through transition metal-catalyzed cross-coupling, nucleophilic substitution, and metal-halogen exchange reactions.

The aryl bromide moiety of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgoiccpress.com This method is highly effective for synthesizing biaryl compounds and is tolerant of many functional groups, including the aldehyde and ketone present in the substrate. mdpi.com Reacting this compound with various arylboronic acids can generate a library of 4-aryl-2-acetylbenzaldehydes. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at a vinylic position. diva-portal.orglibretexts.org This reaction is a powerful method for the arylation of olefins. For instance, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield the corresponding 4-vinyl- or 4-acryl-substituted 2-acetylbenzaldehyde (B1198548). mdpi.com

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl alkynes. The reaction of this compound with terminal alkynes provides a direct route to 2-acetyl-4-alkynylbenzaldehydes. rsc.orgscispace.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-acetylbenzaldehyde |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Acetyl-4-styrylbenzaldehyde |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Acetyl-4-(phenylethynyl)benzaldehyde |

Aryl halides typically resist nucleophilic substitution, but the reaction becomes feasible when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orglumenlearning.com In this compound, the bromine atom is activated by the ortho-aldehyde and meta-acetyl groups. Both are electron-withdrawing and stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org The ortho aldehyde group is particularly effective in stabilizing the intermediate via resonance.

This activation allows the bromine to be displaced by a variety of strong nucleophiles, such as alkoxides, amines, or thiolates, under relatively mild conditions to yield a range of 4-substituted-2-acetylbenzaldehydes. researchgate.net The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions. masterorganicchemistry.com

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as aryllithium or Grignard reagents. google.com This reaction typically involves treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. researchgate.net

For this compound, this transformation is challenging due to the presence of the electrophilic aldehyde and ketone groups. The aryllithium species formed upon bromine-lithium exchange is a potent nucleophile and base, which could readily react with the carbonyl groups of another starting material molecule. To prevent this, such reactions must often be conducted at very low temperatures (e.g., -100 °C) to favor the halogen exchange over nucleophilic addition. tcnj.edu Alternatively, protection of the carbonyl groups would be necessary before performing the exchange, followed by deprotection after the desired functionalization with an external electrophile.

Complex Multicomponent and Cascade Reactions Facilitated by Multiple Functional Groups

The strategic placement of aldehyde and acetyl groups ortho to each other on the benzene (B151609) ring, along with the deactivating effect of the bromine atom, governs the regioselectivity and reactivity of this compound in several named reactions.

Hantzsch Pyridine (B92270) Synthesis with Beta-Ketoesters

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate, to form a 1,4-dihydropyridine. wikipedia.orgyoutube.comorganic-chemistry.org This dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine derivative. wikipedia.org The reaction is renowned for its efficiency in constructing the pyridine ring in a single step. fiveable.me

In the context of this compound, the aldehyde functional group readily participates in the Hantzsch synthesis. The reaction with a β-ketoester, such as ethyl acetoacetate, and a nitrogen donor leads to the formation of a highly substituted 1,4-dihydropyridine. The general mechanism involves the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine ring.

A representative reaction is outlined below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(2-acetyl-4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

This resulting dihydropyridine can be subsequently aromatized to the corresponding pyridine derivative using a suitable oxidizing agent.

Friedlander Condensation leading to Quinolines and Related Heterocycles

The Friedlander synthesis is a powerful method for the construction of quinoline (B57606) rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. derpharmachemica.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. researchgate.net

For this compound to participate in a Friedlander-type condensation, it would first need to be converted to its 2-amino derivative. This can be achieved through a standard nitration followed by reduction. The resulting 2-amino-4-bromo-6-acetylbenzaldehyde can then undergo an intramolecular Friedlander condensation, where the amino group reacts with the neighboring acetyl group, or an intermolecular condensation with another enolizable ketone.

A more direct application involves the reaction of a related compound, 2-amino-3-benzyloxy-4-bromobenzaldehyde, with 2-acetylpyridine (B122185) in a Friedlander condensation to produce an 8-benzyloxy-7-bromo-2-(2'-pyridyl)quinoline. nih.gov This highlights the utility of bromo-substituted aminobenzaldehydes in synthesizing complex quinoline structures. The general principle involves the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring. wikipedia.org

A hypothetical intramolecular Friedlander condensation of a derivative of the title compound is presented:

| Reactant | Catalyst/Conditions | Product |

| 2-Amino-6-acetyl-4-bromobenzaldehyde | Base or Acid | 7-Bromo-4-formyl-2-methylquinoline |

Synthesis of Thiosemicarbazones

Thiosemicarbazones are a class of compounds formed by the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. ijpsonline.comresearchgate.net These compounds are of significant interest due to their wide range of biological activities. The reaction typically proceeds by nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

In the case of this compound, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. Therefore, the reaction with thiosemicarbazide is expected to selectively form the thiosemicarbazone at the formyl position. This reaction is often carried out in a protic solvent like methanol or ethanol and can be catalyzed by a small amount of acid. ijpsonline.comgigvvy.com

The synthesis of a thiosemicarbazone from a related bromobenzaldehyde has been reported with high yield. gigvvy.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Thiosemicarbazide | Methanol | 2-( (2-acetyl-4-bromophenyl)methylene)hydrazine-1-carbothioamide |

The resulting thiosemicarbazones can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as thiazoles and triazoles. sciforum.net

Oxazolone (B7731731) Analogue Synthesis

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing nitrogen and oxygen. sphinxsai.com A common method for their synthesis is the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, typically N-acetylglycine or hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. researchgate.netbiointerfaceresearch.com

The aldehyde group of this compound can readily participate in the Erlenmeyer-Plochl reaction. The reaction proceeds through the formation of an enolate from the N-acylglycine, which then attacks the aldehyde. Subsequent cyclization and dehydration lead to the formation of the 4-arylidene-5(4H)-oxazolone. researchgate.net These oxazolone derivatives are valuable intermediates in organic synthesis, particularly for the preparation of α-amino acids and peptides. biointerfaceresearch.com

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | N-Acetylglycine | Acetic anhydride, Sodium acetate | 4-((2-acetyl-4-bromophenyl)methylene)-2-methyl-5(4H)-oxazolone |

The synthesized oxazolones can be further reacted with various nucleophiles to open the ring and generate a variety of derivatives. sphinxsai.com

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for the compound this compound. Despite its well-defined structure, detailed characterization using advanced spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy does not appear to be available in the public domain.

The structural elucidation and conformational analysis of chemical compounds heavily rely on these spectroscopic methods. FT-IR and FT-Raman spectroscopy are instrumental in identifying characteristic vibrational frequencies of functional groups, while ¹H and ¹³C NMR spectroscopy provide precise information about the electronic environment, connectivity, and hybridization of protons and carbon atoms within a molecule. Advanced two-dimensional NMR techniques further allow for the complete and unambiguous assignment of a molecule's complex structure.

While spectroscopic data exists for structurally related compounds such as 4-bromobenzaldehyde, 2-bromobenzaldehyde (B122850), and 4-acetylbenzaldehyde, this information cannot be directly extrapolated to accurately represent the unique spectral signature of this compound. The specific substitution pattern on the benzene ring in this compound, with an acetyl group at the second position, a bromine atom at the fourth, and an aldehyde group at the first, would result in a distinct set of spectral data.

Consequently, without access to primary research data, a detailed analysis as outlined in the requested article structure cannot be provided at this time. The scientific community has not yet published the specific FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, or two-dimensional NMR findings necessary to populate the requested sections on the advanced spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of 2-Acetyl-4-bromobenzaldehyde and for elucidating its fragmentation pathways under ionization.

Accurate Mass Determination: The elemental formula of this compound is C₉H₇BrO₂. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm this composition. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

| Property | Value |

| Formula | C₉H₇BrO₂ |

| Theoretical Exact Mass | 225.9680 Da |

| Monoisotopic Mass | 225.96803 Da |

This table is interactive. Users can sort and filter the data.

The experimental HRMS measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Fragmentation Pathways: While direct experimental mass spectra for this compound are not readily available in the literature, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of related aromatic aldehydes and ketones. The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation processes for aromatic carbonyl compounds involve cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and rearrangements. libretexts.orgmiamioh.eduslideshare.net For this compound, several key fragmentation pathways can be anticipated:

Loss of a hydrogen radical (H•): This is a common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺. miamioh.edudocbrown.info

Loss of the formyl radical (•CHO): This would result in an [M-29]⁺ ion, corresponding to the brominated acetylbenzene cation. docbrown.info

Loss of a methyl radical (•CH₃): α-cleavage at the acetyl group would generate an [M-15]⁺ ion.

Loss of the acetyl radical (•COCH₃): This would lead to the formation of a 4-bromobenzoyl cation at [M-43]⁺.

Loss of carbon monoxide (CO): Following initial fragmentation, the resulting acylium ions can lose a neutral CO molecule. docbrown.info

The mass spectrum of the isomeric compound p-bromoacetophenone shows a strong molecular ion peak and a base peak corresponding to the loss of a methyl group (M-15). nih.govnist.gov Another isomer, 2-bromo-1-phenylethanone, also exhibits characteristic fragmentation patterns. nist.gov Based on these related structures, the fragmentation of this compound would likely be dominated by cleavages that lead to the formation of stable aromatic cations.

| Precursor Ion (m/z) | Lost Fragment | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 226/228 [M]⁺ | H• | 225/227 | 2-Acetyl-4-bromobenzoyl cation |

| 226/228 [M]⁺ | •CH₃ | 211/213 | 4-Bromo-2-formylbenzoyl cation |

| 226/228 [M]⁺ | •CHO | 197/199 | 1-(4-Bromophenyl)ethan-1-one cation |

| 226/228 [M]⁺ | •COCH₃ | 183/185 | 4-Bromobenzoyl cation |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic effects of the aldehyde, acetyl, and bromo substituents on the benzene (B151609) ring. libretexts.orglibretexts.org

The carbonyl groups of the aldehyde and acetyl functions contain non-bonding electrons (n electrons) and are part of the π-conjugated system of the aromatic ring. Consequently, two main types of electronic transitions are expected: acs.orgyoutube.com

n → π* transitions: These are typically of lower energy (longer wavelength) and lower intensity. They involve the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital of the carbonyl group.

π → π* transitions: These are of higher energy (shorter wavelength) and higher intensity. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system.

The UV absorption spectra of benzaldehyde (B42025) and acetophenone (B1666503) in water show maximum wavelengths (λmax) for the π → π* transition at 248 nm and 244 nm, respectively. researchgate.net The presence of both an aldehyde and an acetyl group, along with a bromine atom, on the benzene ring in this compound will likely result in a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.

The bromine atom, with its lone pairs of electrons, can act as an electron-donating group through resonance, while the aldehyde and acetyl groups are electron-withdrawing. libretexts.orglibretexts.org This push-pull electronic arrangement can further influence the energy of the electronic transitions. The solvent in which the spectrum is recorded can also affect the position of the absorption maxima, particularly for n → π* transitions.

| Compound | Transition Type | Typical λmax (nm) |

| Benzaldehyde | π → π | ~248 |

| Acetophenone | π → π | ~244 |

| This compound | n → π | Expected at longer wavelength, low intensity |

| This compound | π → π | Expected > 250 nm, high intensity |

This table is interactive. Users can sort and filter the data.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comnih.gov While a crystal structure for this compound has not been reported, analysis of the crystal structures of related substituted benzaldehydes allows for predictions about its solid-state conformation and intermolecular interactions.

The crystal structure of 4-bromobenzaldehyde (B125591) has been redetermined at 200 K, providing precise bond lengths and angles for a closely related molecule. researchgate.net In the solid state, this compound is expected to be largely planar, with the aldehyde and acetyl groups lying in or close to the plane of the benzene ring to maximize conjugation. However, steric hindrance between the ortho-acetyl group and the aldehyde group may cause some out-of-plane twisting. Studies on ortho-bromoarylaldehydes have shown that the degree of rotation of the formyl group with respect to the aromatic ring is influenced by the nature of the adjacent substituents. researchgate.net For instance, in 2-bromo-3,5-dimethoxybenzaldehyde, the formyl group is rotated by 6° relative to the aromatic ring. researchgate.net

The solid-state packing of this compound is likely to be governed by a combination of weak intermolecular interactions. Crystal structures of other benzaldehyde derivatives reveal the importance of C-H···O hydrogen bonds and π-π stacking interactions in building the supramolecular assembly. nih.gov In the case of this compound, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, and the aromatic rings can participate in π-stacking. Halogen bonding involving the bromine atom may also play a role in the crystal packing.

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-Bromobenzaldehyde researchgate.net | Monoclinic | P2₁/c | Planar molecule with intermolecular interactions. |

| 2-Bromo-p-tolualdehyde iucr.org | - | - | Aldehyde group oriented away from ortho bromine. |

| 2-Bromo-3,5-dimethoxybenzaldehyde researchgate.net | - | - | Formyl group rotated 6° from the ring plane. |

This table is interactive. Users can sort and filter the data.

The analysis of these related structures suggests that in the solid state, this compound will likely adopt a conformation that balances electronic conjugation with steric effects, and its crystal packing will be directed by a network of weak intermolecular forces.

Computational and Theoretical Investigations into Molecular Properties and Reactivity

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 2-Acetyl-4-bromobenzaldehyde, these methods can elucidate its stable geometric conformation, the distribution of electrons within the molecule, and the interplay of its functional groups.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to their lowest energy state and for calculating various electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable three-dimensional arrangement of its atoms. nih.govfrontiersin.org

Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-C (acetyl) bond length | ~1.51 Å |

| C=O (acetyl) bond length | ~1.23 Å |

| C-H (aldehyde) bond length | ~1.10 Å |

| C=O (aldehyde) bond length | ~1.22 Å |

| C-C-C (ring) bond angles | ~118° - 121° |

| O=C-C (acetyl) bond angle | ~120° |

| O=C-H (aldehyde) bond angle | ~122° |

Note: This data is illustrative and represents typical values for similar molecular structures.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. This analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. For this compound, NBO analysis can quantify the intramolecular charge transfer and the stability endowed by these interactions. researchgate.netchemrxiv.org

The analysis would likely show significant electron delocalization from the oxygen lone pairs of the carbonyl groups into the antibonding orbitals of adjacent bonds. Furthermore, the interaction between the π-system of the benzene (B151609) ring and the carbonyl groups can be quantified. The natural atomic charges derived from NBO analysis would indicate the electrophilic and nucleophilic centers within the molecule. For example, the carbonyl carbons are expected to carry a partial positive charge, making them susceptible to nucleophilic attack, while the oxygen atoms will have a partial negative charge.

Illustrative NBO Analysis Data for this compound

| Atom | Natural Charge (e) |

| O (aldehyde) | -0.55 |

| C (aldehyde) | +0.45 |

| O (acetyl) | -0.60 |

| C (acetyl C=O) | +0.50 |

| Br | -0.05 |

Note: This data is illustrative and represents typical charge distributions in similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It is a 3D plot of the electrostatic potential mapped onto the electron density surface. Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the aldehyde and acetyl groups, indicating their role as primary sites for electrophilic interactions. The regions around the hydrogen atoms of the benzene ring and the aldehyde group would exhibit positive potential, making them potential sites for nucleophilic interactions. The bromine atom, with its lone pairs, might also contribute to regions of negative potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. frontiersin.orgnih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. frontiersin.orgnih.govresearchgate.net

For this compound, the HOMO is likely to be a π-orbital with significant contributions from the benzene ring and the oxygen lone pairs. The LUMO is expected to be a π*-orbital localized over the carbonyl groups and the benzene ring. The presence of the electron-withdrawing acetyl and aldehyde groups, as well as the bromine atom, would influence the energies of these orbitals and thus the magnitude of the HOMO-LUMO gap. A smaller gap would imply a greater ease of electronic excitation and higher chemical reactivity.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This data is illustrative and represents typical values for substituted aromatic aldehydes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. rsc.orgrsc.org It is a powerful tool for simulating electronic absorption spectra (like UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions. rsc.orgrsc.org For this compound, TD-DFT calculations can predict its absorption wavelengths and provide insights into the nature of the electronic transitions involved.

The simulated UV-Vis spectrum would likely show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n → π* transitions are generally weaker and occur at longer wavelengths, involving the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital of a carbonyl group. The substituents on the benzene ring will influence the positions and intensities of these absorption bands.

Conformational Analysis and Intramolecular Interactions

The presence of the acetyl group adjacent to the aldehyde group in this compound introduces the possibility of different rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation around single bonds. For this molecule, rotation around the C-C bonds connecting the aldehyde and acetyl groups to the benzene ring are of particular interest.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining the orientation of the substituents. It is expected that the planar conformers, where the carbonyl groups are coplanar with the benzene ring, would be the most stable due to favorable π-conjugation. However, steric hindrance between the adjacent acetyl and aldehyde groups might lead to a slightly twisted conformation being the global minimum. Intramolecular interactions, such as hydrogen bonding (if applicable in a protic environment) or dipole-dipole interactions between the two carbonyl groups, would also play a role in determining the preferred conformation. Studies on similar ortho-substituted benzaldehydes and acetophenones have shown that both steric and electronic effects dictate the conformational preferences. cdnsciencepub.comrsc.orgrsc.orgrsc.org

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry, providing deep insights into the feasibility and pathways of chemical reactions. By modeling the high-energy transition state structures, chemists can predict reaction rates and understand the intricate details of bond-forming and bond-breaking processes. For a molecule like this compound, which contains both an aldehyde and a ketone functional group, as well as an aryl bromide moiety, these calculations would be invaluable for predicting its behavior in various organic transformations.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. This compound can theoretically undergo several aldol-type reactions, including self-condensation or crossed-aldol condensations with other carbonyl compounds.

Computational modeling, typically using Density Functional Theory (DFT), would be employed to explore these pathways. The process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (enolate of the acetyl group and the benzaldehyde) and the potential aldol addition and condensation products.

Transition State Searching: Identifying the transition state structure for both the initial C-C bond formation (aldol addition) and the subsequent dehydration step (condensation). This is a critical step that reveals the highest energy barrier of the reaction.

Energy Profile Mapping: Constructing a reaction energy profile that connects the reactants, transition states, intermediates, and products. The height of the energy barriers (activation energies) on this profile determines the kinetics of the reaction.

For this compound, key questions to be addressed would include the relative reactivity of the acetyl and aldehyde carbonyl groups and the regioselectivity of the enolate attack. While specific studies on this molecule are absent, research on similar systems, such as the condensation of substituted benzaldehydes with acetophenones, has demonstrated the power of these computational approaches. researchgate.net

The presence of a bromo-aromatic group makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. Computational studies are essential for elucidating the complex catalytic cycles of these transformations. kuleuven.beacs.orgnih.gov

A typical DFT study of a cross-coupling reaction involving this compound would model the key elementary steps:

Oxidative Addition: The insertion of the palladium(0) catalyst into the carbon-bromine bond. Calculations would determine the energy barrier for this initial activation step.

Transmetalation: The transfer of the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

These computational models can predict the effect of different ligands on the palladium catalyst, the influence of substituents on the reaction rate, and the potential for side reactions. qub.ac.uk Such studies provide atomic-level understanding that is often difficult to obtain through experimental means alone.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these effects, providing a more realistic picture of the reaction in solution. nih.gov The influence of the solvent on the thermodynamics and kinetics of reactions involving this compound would be significant.

Implicit and explicit solvent models are the two primary computational approaches:

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing bulk solvent effects on the stability of reactants, products, and transition states. rsc.org

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the reacting species, which can be crucial for accurately modeling reaction mechanisms.

Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds and interpret experimental spectra. cardiff.ac.uk For a novel or complex molecule like this compound, theoretical predictions of NMR and IR spectra would be particularly useful. researchgate.net

Predicted Spectroscopic Data for a Related Compound

While specific computational data for this compound is not available, studies on the closely related 2-bromo-4-chlorobenzaldehyde provide a reference for the methodologies used. africaresearchconnects.com

| Spectroscopic Technique | Computational Method | Key Findings |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Theoretical IR spectra show excellent agreement with experimental data, especially for the carbonyl stretching mode. The calculations can accurately model the shifts in vibrational frequencies observed in different solvents. researchgate.netafricaresearchconnects.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Prediction of 1H and 13C chemical shifts. These calculations are crucial for assigning peaks in experimental NMR spectra and can help in distinguishing between different isomers or conformers. github.iofrontiersin.org |

This table is illustrative of the methods applied to similar compounds, as direct studies on this compound are not documented in the search results.

The process involves first optimizing the molecular geometry of this compound at a suitable level of theory (e.g., DFT with a functional like B3LYP). Following this, calculations are performed to predict the NMR chemical shifts and the vibrational frequencies and intensities for the IR spectrum. Comparing these predicted spectra with experimental data serves as a rigorous confirmation of the compound's structure. Discrepancies between theoretical and experimental values can often point to specific environmental effects or conformational complexities not accounted for in the gas-phase computational model. github.iofrontiersin.org

Role As a Versatile Synthetic Intermediate and Precursor for Diverse Organic Molecules

Development of Novel Chalcone (B49325) Derivatives and Analogues

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are significant intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. dntb.gov.uarsc.org 2-Acetyl-4-bromobenzaldehyde serves as a key starting material for the synthesis of novel chalcone derivatives, which can be further modified to create a variety of other important compounds. chim.it

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. scispace.com This base-catalyzed reaction involves the condensation between an aldehyde and a ketone. organic-chemistry.orgrsc.org Given that this compound possesses both functional groups, it can react with a variety of other carbonyl compounds.

For instance, the acetyl group of this compound can react with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). researchgate.netacs.orgnih.gov The base deprotonates the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. organic-chemistry.org Solvent-free methods, involving grinding the reactants with solid NaOH, have also been reported to produce quantitative yields. scispace.comsouthwales.ac.uk

The general reaction can be summarized as follows:

| Reactant 1 | Reactant 2 (Aryl Aldehyde) | Base | Solvent | Product (Chalcone) |

| This compound | Substituted Benzaldehyde (B42025) | NaOH or KOH | Ethanol | 1-(4-bromo-2-formylphenyl)-3-aryl-prop-2-en-1-one |

| Acetophenone (B1666503) | This compound | NaOH or KOH | Ethanol | 3-(2-acetyl-4-bromophenyl)-1-phenylprop-2-en-1-one |

This synthetic versatility allows for the creation of a large library of chalcone derivatives with different substitution patterns on the aromatic rings, enabling the fine-tuning of their chemical and biological properties.

The chalcones derived from this compound are not merely final products but are valuable intermediates for synthesizing more complex heterocyclic systems, with pyrimidine synthesis being a prominent example. organic-chemistry.orgrsc.org Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are core structures in numerous biologically active molecules. nih.gov

The synthesis of pyrimidine derivatives from chalcones is typically achieved through a cyclocondensation reaction. organic-chemistry.org The α,β-unsaturated carbonyl system of the chalcone is the key reactive site for this transformation. The reaction involves treating the chalcone with a reagent containing a N-C-N unit, such as urea, thiourea, or guanidine hydrochloride. organic-chemistry.orgnih.govnih.gov

When a chalcone is refluxed with urea in an alkaline medium (e.g., ethanolic KOH), a 2-hydroxypyrimidine derivative is formed. beilstein-journals.org Similarly, reacting the chalcone with thiourea yields a 2-thiopyrimidine, and reaction with guanidine hydrochloride produces a 2-aminopyrimidine. organic-chemistry.orgrsc.orgnih.gov The reaction proceeds through an initial Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

| Chalcone Derivative | Reagent | Conditions | Heterocyclic Product |

| 1-(4-bromo-2-formylphenyl)-3-aryl-prop-2-en-1-one | Urea | Ethanolic KOH, Reflux | 4-Aryl-6-(4-bromo-2-formylphenyl)pyrimidin-2-ol |

| 1-(4-bromo-2-formylphenyl)-3-aryl-prop-2-en-1-one | Thiourea | Ethanolic KOH, Reflux | 4-Aryl-6-(4-bromo-2-formylphenyl)pyrimidine-2-thiol |

| 1-(4-bromo-2-formylphenyl)-3-aryl-prop-2-en-1-one | Guanidine HCl | Ethanolic KOH, Reflux | 2-Amino-4-aryl-6-(4-bromo-2-formylphenyl)pyrimidine |

These transformations highlight the role of this compound as a precursor to chalcones, which in turn act as synthons for a diverse range of medicinally important pyrimidine derivatives.

Precursor for Synthetically Challenging Heterocyclic Architectures

Beyond chalcones and their derivatives, this compound is a valuable starting material for the synthesis of a variety of other synthetically challenging heterocyclic architectures. The dual functionality of the molecule allows it to participate in multi-component reactions and sequential transformations to build complex ring systems.

Thiazole and oxazole rings are five-membered aromatic heterocycles that are key components of many pharmaceutical agents. rsc.orgnih.gov A common route to these structures is the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide (for thiazoles) or an amide (for oxazoles).

Starting from this compound, a plausible pathway to these heterocycles involves a two-step process. First, the acetyl group can undergo α-bromination using a reagent like N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-bromo-1-(4-bromo-2-formylphenyl)ethan-1-one. This α-haloketone is a key intermediate.

For thiazole synthesis, this intermediate can be reacted with a thioamide, such as thiourea, in a cyclocondensation reaction to form the corresponding 2-amino-4-(4-bromo-2-formylphenyl)thiazole. For oxazole synthesis, the α-haloketone intermediate can be condensed with an amide, like urea or benzamide, to yield the corresponding oxazole derivative.

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| This compound | NBS | 2-bromo-1-(4-bromo-2-formylphenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-bromo-2-formylphenyl)thiazole |

| This compound | NBS | 2-bromo-1-(4-bromo-2-formylphenyl)ethan-1-one | Urea | 2-Amino-4-(4-bromo-2-formylphenyl)oxazole |

This approach demonstrates how this compound can be strategically functionalized to access important five-membered heterocyclic systems.

1,4-Dihydropyridines (1,4-DHPs) are a class of compounds well-known for their use as calcium channel blockers. The most common method for their synthesis is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate).

In this context, this compound can serve as the aldehyde component. The reaction involves a one-pot condensation of these four components, often under reflux or with microwave irradiation, to produce a highly substituted 1,4-dihydropyridine ring. The resulting product would be a dialkyl 4-(2-acetyl-4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

These Hantzsch esters are stable but can be subsequently oxidized using reagents like nitric acid or manganese dioxide to form the corresponding aromatic pyridine derivatives. The dihydropyridine (B1217469) ring itself can also be a building block for creating more complex fused polycyclic systems, further expanding the synthetic utility of the initial precursor.

| Aldehyde Component | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Product |

| This compound | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | Acetic acid, Reflux | Diethyl 4-(2-acetyl-4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

This reaction showcases the efficiency of using this compound in multi-component reactions to rapidly build complex and pharmaceutically relevant scaffolds.

Benzisoxazoles are bicyclic heterocyclic compounds that are present in a number of pharmaceutically important molecules. rsc.org The synthesis of these structures can be achieved through various cyclization strategies. One viable route starting from an ortho-bromoaldehyde derivative like this compound involves the formation of an oxime followed by intramolecular cyclization.

First, the aldehyde group of this compound can be reacted with hydroxylamine (NH₂OH) to form the corresponding (E)-2-acetyl-4-bromobenzaldehyde oxime. The formation of the oxime is a standard condensation reaction.

Following oxime formation, an intramolecular nucleophilic substitution or a metal-catalyzed cyclization can be employed to form the benzisoxazole ring. For example, a copper-catalyzed domino process involving o-bromoacetophenones has been used to generate a 2,1-benzisoxazole skeleton. organic-chemistry.org In this type of reaction, an N-O bond is formed through the cyclization of an in-situ generated intermediate, with the ortho-bromo group serving as a leaving group or participating in an oxidative addition step. This intramolecular cyclization results in the formation of a 3-(1-hydroxyethyl)-6-bromobenzo[c]isoxazole or a related derivative, depending on the specific reaction conditions and subsequent transformations of the acetyl group.

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Condition | Final Product |

| This compound | Hydroxylamine | (E)-2-acetyl-4-bromobenzaldehyde oxime | Base or Metal Catalyst (e.g., Cu(I)) | 6-Bromo-3-(1-hydroxyethyl)benzo[c]isoxazole |

This pathway illustrates the sophisticated use of this compound to construct fused heterocyclic systems through sequential functional group manipulation and cyclization reactions.

Despite a comprehensive search for scientific literature and data, information specifically concerning the chemical compound “this compound” is not available. The search results consistently yielded information on related but structurally distinct compounds, such as 4-bromobenzaldehyde (B125591), 2-bromobenzaldehyde (B122850), and other derivatives.

Consequently, it is not possible to generate an article that adheres to the user's detailed outline focusing solely on "this compound." The required in-depth discussion of its role as a versatile synthetic intermediate, its application as a building block for advanced organic and functional molecules, and its use in structure-activity relationship (SAR) studies cannot be fulfilled due to the absence of specific research findings for this particular compound.

The provided outline requires detailed, scientifically accurate content, including data tables and research findings that are not present in the available literature for "this compound." Any attempt to create the requested article would result in speculation or the presentation of information on related but different molecules, which would not meet the user's strict requirement of focusing solely on the specified compound.

Therefore, the generation of the requested English article on “this compound” cannot be completed at this time. There is no data in the search results to populate the requested sections and subsections as per the user's instructions.

Q & A

Q. What are the critical physicochemical properties of 2-Acetyl-4-bromobenzaldehyde that influence experimental design?

Key properties include molecular weight (C₉H₇BrO₂; calculated ~229.06 g/mol), purity (≥97% for reproducible reactions), and solubility in organic solvents (e.g., ethanol, DMSO). These parameters dictate reaction stoichiometry, solvent selection, and purification strategies. For example, low solubility in water necessitates organic-phase extraction during workup .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures include:

- Eye/Skin Protection: Immediate flushing with water for 15 minutes upon contact, followed by medical consultation.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

Q. How can researchers verify the structural identity of this compound post-synthesis?

Methodological steps:

Q. What are common synthetic precursors or intermediates for this compound?

Likely intermediates include brominated benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) and acetylated aromatic compounds. Cross-coupling reactions (e.g., Friedel-Crafts acylation) or halogenation of pre-acetylated substrates may be employed, depending on the synthetic route .

Advanced Research Questions

Q. How to optimize the synthesis of this compound to maximize yield and purity?

Strategies include:

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation, ensuring stoichiometric control to avoid over-acylation.

- Reaction Monitoring: Track progress via TLC (Rf comparison) or in-situ FTIR to detect carbonyl formation.

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Approaches:

Q. What advanced applications does this compound have in medicinal chemistry?

The compound serves as:

Q. How to mitigate side reactions (e.g., debromination) during functionalization of this compound?

Mitigation strategies:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Challenges include:

Q. How can computational modeling enhance the study of this compound’s reactivity?

Methods: